



Unveiling Protein Networks: Practical Applications of SAINT in Mapping Protein Complexes

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Application Notes and Protocols for Researchers, Scientists, and Drug Development **Professionals**

The Significance Analysis of INTeractome (SAINT) algorithm is a powerful computational tool designed to assign confidence scores to protein-protein interactions (PPIs) identified through affinity purification-mass spectrometry (AP-MS) experiments. By statistically analyzing quantitative data, such as spectral counts or peptide intensities, SAINT effectively distinguishes bona fide interactions from non-specific background contaminants. This allows for the highconfidence mapping of protein complexes, providing critical insights into cellular function, disease mechanisms, and potential drug targets.

These application notes provide an overview of the practical applications of SAINT, detailed experimental protocols for generating high-quality data for SAINT analysis, and examples of how this methodology has been used to elucidate complex biological pathways.

Application Note 1: Mapping the Human Ser/Thr Phosphatase 5 (PP5) Interactome

Objective: To identify high-confidence interacting partners of the human Ser/Thr protein phosphatase 5 (PP5), a crucial regulator of cellular stress responses and signaling pathways.



Methodology: An affinity purification-mass spectrometry (AP-MS) approach was employed using a FLAG-tagged PP5 as the bait protein expressed in human cells. The resulting protein complexes were analyzed by mass spectrometry, and the quantitative spectral count data was processed using the SAINT algorithm to score the identified protein-protein interactions.

Results: SAINT analysis identified several high-confidence interactors of PP5. The results recapitulated the known interaction with the chaperone Hsp90 and also unveiled a novel, high-confidence interaction with the Hsp90 co-chaperone, stress-induced phosphoprotein 1 (STIP1/HOP).[1][2] The quantitative data from this analysis, including the average probability score (AvgP) calculated by SAINT, are summarized in Table 1.

Data Presentation:

| Bait | Prey | Average Spectral Count (Replicates) | Average Spectral Count (Controls) | SAINT AvgP Score | Interaction Confidence |
|-------------|----------|--|--|---------------------|---------------------------|
| wt-PP5-FLAG | HSP90AA1 | 25.5 | 1.2 | 0.69 | High |
| wt-PP5-FLAG | HSP90AB1 | 31.8 | 0.8 | 0.84 | High |
| wt-PP5-FLAG | STIP1 | 18.2 | 0.5 | 0.75 | High |
| wt-PP5-FLAG | CDC37 | 9.7 | 0.2 | 0.62 | High |
| wt-PP5-FLAG | HSP70 | 12.1 | 1.5 | 0.55 | High |

Conclusion: The application of SAINT was instrumental in discerning true biological interactions from non-specific binders, even for abundant chaperone proteins that are often considered contaminants. This study successfully expanded the known interactome of PP5, providing a foundation for further functional studies into its role in cellular signaling.

Application Note 2: Elucidating the mTOR Signaling Pathway

Objective: To map the protein interaction network of the mammalian target of rapamycin (mTOR), a central kinase that regulates cell growth, proliferation, and metabolism.



Methodological & Application

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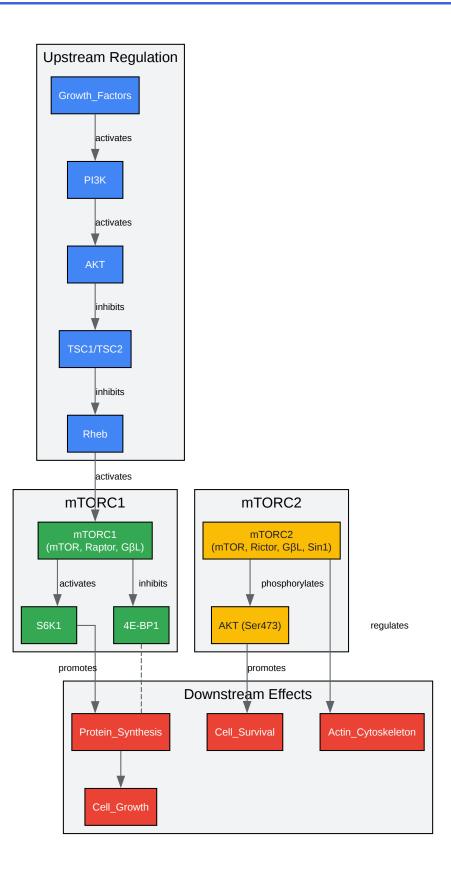
Methodology: A comprehensive AP-MS study was conducted using various components of the mTOR signaling pathway as bait proteins. The quantitative proteomics data generated from these experiments were analyzed using SAINT to identify high-confidence protein-protein interactions.

Results: The SAINT analysis revealed a complex and highly interconnected network of proteins centered around the mTOR kinase. It confirmed the core components of the mTORC1 and mTORC2 complexes and identified numerous other interacting proteins involved in upstream regulation and downstream signaling. The identified interactions provide a detailed blueprint of the mTOR signaling network, offering insights into its intricate regulation.

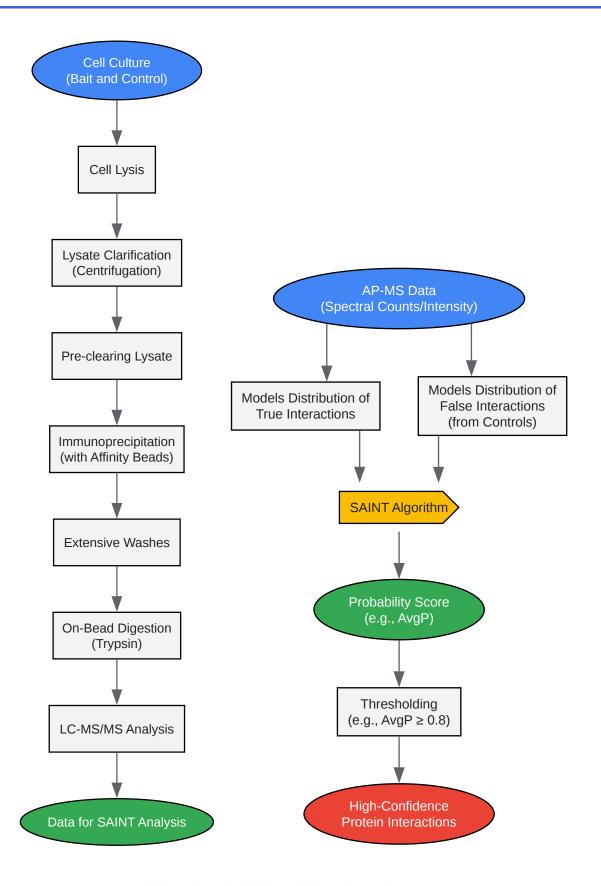
Signaling Pathway Visualization:

The following diagram illustrates a simplified representation of the mTOR signaling pathway, highlighting key protein-protein interactions that can be robustly identified using a SAINT-based AP-MS workflow.









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References

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- 2. Analyzing protein-protein interactions from affinity purification-mass spectrometry data with SAINT PMC [pmc.ncbi.nlm.nih.gov]
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